molecular formula C16H18 B11942729 1,1-Diphenyl-2-methylpropane CAS No. 1634-11-3

1,1-Diphenyl-2-methylpropane

Cat. No.: B11942729
CAS No.: 1634-11-3
M. Wt: 210.31 g/mol
InChI Key: WYYWMBKUPQWNRU-UHFFFAOYSA-N
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Description

1,1-Diphenyl-2-methylpropane is an organic compound with the molecular formula C16H18 It is characterized by a central propane chain with two phenyl groups attached to the first carbon and a methyl group attached to the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Diphenyl-2-methylpropane can be synthesized through several methods. One common synthetic route involves the Friedel-Crafts alkylation of benzene with 2-methylpropane-1,1-diyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound often involves similar Friedel-Crafts alkylation processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1,1-Diphenyl-2-methylpropane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form ketones or alcohols depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different hydrocarbons.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents such as bromine or nitric acid can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Products such as 3,3-diphenyl-2-butanone and benzophenone.

    Reduction: Various hydrocarbons depending on the extent of reduction.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

1,1-Diphenyl-2-methylpropane has several applications in scientific research:

    Chemistry: Used as a model compound in studies of reaction mechanisms and kinetics.

    Biology: Investigated for its potential interactions with biological molecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the synthesis of other organic compounds and materials.

Mechanism of Action

The mechanism of action of 1,1-Diphenyl-2-methylpropane involves its interaction with various molecular targets. The phenyl groups can participate in π-π interactions with aromatic systems, while the central propane chain can undergo various chemical transformations. These interactions and transformations are crucial for its effects in different applications.

Comparison with Similar Compounds

Similar Compounds

    1,1-Diphenylethane: Similar structure but lacks the methyl group on the second carbon.

    1,1-Diphenylpropane: Similar structure but with a different substitution pattern.

    2,2-Diphenylpropane: Similar structure but with both phenyl groups on the second carbon.

Uniqueness

1,1-Diphenyl-2-methylpropane is unique due to the specific positioning of its phenyl and methyl groups, which influences its chemical reactivity and interactions. This unique structure makes it a valuable compound for various research applications.

Properties

CAS No.

1634-11-3

Molecular Formula

C16H18

Molecular Weight

210.31 g/mol

IUPAC Name

(2-methyl-1-phenylpropyl)benzene

InChI

InChI=1S/C16H18/c1-13(2)16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,16H,1-2H3

InChI Key

WYYWMBKUPQWNRU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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